molecular formula C19H20N4O4S2 B2886052 N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1105227-19-7

N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2886052
CAS RN: 1105227-19-7
M. Wt: 432.51
InChI Key: ZRVMBLNNGVGPDG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, a piperidine, and a sulfonyl group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the oxadiazole ring, the introduction of the thiophene group, and the coupling of these rings with the piperidine and sulfonyl groups .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . This allows for the determination of the exact arrangement of atoms and bonds within the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions .

Scientific Research Applications

Antibacterial Activity

Several studies have synthesized derivatives bearing the 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential. For instance, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole and their screening for antibacterial activity revealed that some compounds exhibit moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017). Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, showing antibacterial and anti-enzymatic potential with minimal hemolytic activity (Nafeesa et al., 2017).

Anticancer Activity

Research into novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety has demonstrated promising in-vitro anticancer activity against human breast cancer cell lines, suggesting potential therapeutic applications for compounds with related chemical structures (Al-Said et al., 2011).

Enzyme Inhibition

Compounds synthesized from 1,3,4-oxadiazole structures have been evaluated for their enzyme inhibitory activities. This includes research on butyrylcholinesterase (BChE) enzyme screening and molecular docking studies, which indicate potential therapeutic applications in treating diseases related to enzyme dysfunction (Khalid et al., 2016).

Antimalarial and COVID-19 Applications

A theoretical investigation into antimalarial sulfonamides for COVID-19 drug applications utilizing computational calculations and molecular docking study suggested that certain sulfonamide derivatives exhibit promising antimalarial activity and potential against SARS-CoV-2 (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action for such compounds would depend on their intended use. For example, some compounds with similar structures have been studied for their antimicrobial or antitubercular activities .

Future Directions

Future research on similar compounds could involve the synthesis of new derivatives, the exploration of their potential biological activities, and the optimization of their properties for specific applications .

properties

IUPAC Name

N-[4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-4-14(12-23)18-21-22-19(27-18)17-5-3-11-28-17/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVMBLNNGVGPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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